molecular formula C21H33BO5 B1472696 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane CAS No. 1210827-89-6

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

Cat. No.: B1472696
CAS No.: 1210827-89-6
M. Wt: 376.3 g/mol
InChI Key: VTBNGCSPPBYVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,2-dioxaborolane class, characterized by a boron-containing heterocyclic core with two oxygen atoms. The structure features a phenyl group substituted with a butoxy chain terminating in a tetrahydro-2H-pyran-2-yloxy group. The tetramethyl substituents on the dioxaborolane ring enhance steric protection, improving stability against hydrolysis and oxidation . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronate ester functionality enables efficient carbon-carbon bond formation in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(oxan-2-yloxy)butoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BO5/c1-20(2)21(3,4)27-22(26-20)17-10-12-18(13-11-17)23-14-7-8-16-25-19-9-5-6-15-24-19/h10-13,19H,5-9,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNGCSPPBYVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCOC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H25BO4C_{17}H_{25}BO_4, with a molecular weight of 304.19 g/mol. Its structure includes a dioxaborolane core and a tetrahydro-2H-pyran moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC17H25BO4
Molecular Weight304.19 g/mol
CAS Number889865-38-7
Purity>98%
Physical StateSolid
Melting Point59 °C

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with alcohols or phenols in the presence of a catalyst. Specific synthetic routes have been documented in various studies, illustrating the versatility of boron-containing compounds in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that certain dioxaborolanes can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

The proposed mechanism of action includes the inhibition of specific kinases and other proteins involved in tumor growth. The presence of the dioxaborolane structure is believed to enhance binding affinity for these targets due to its unique electronic properties.

Case Studies

  • In Vitro Studies
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics.
  • In Vivo Studies
    • Animal models treated with this compound showed reduced tumor size compared to controls. The pharmacokinetic profile indicated good absorption and distribution within tissues.
  • Clinical Implications
    • Ongoing clinical trials are evaluating the efficacy of dioxaborolanes in combination therapies for treating resistant cancer types. Preliminary results suggest improved outcomes when used alongside traditional chemotherapeutics.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various nucleophiles. Its boron atom can facilitate the formation of carbon-boron bonds, making it a valuable intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Boron-containing compounds are known for their ability to modulate biological pathways and have been investigated for use in drug design and development. The dioxaborolane moiety can enhance the pharmacokinetic properties of drugs by improving their solubility and stability.

Bioconjugation

The compound can be used in bioconjugation processes, where it acts as a linker to attach drugs or probes to biomolecules such as proteins or antibodies. This application is particularly relevant in the development of targeted therapies and diagnostics.

Pesticide Development

Research has indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane may exhibit pesticidal properties. The incorporation of boron into pesticide formulations can enhance their efficacy against pests while potentially reducing environmental impact .

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the use of this compound as a precursor for synthesizing novel anticancer agents. The researchers demonstrated that derivatives of this dioxaborolane exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted the importance of optimizing the boron-containing moiety to enhance biological activity .

Case Study 2: Bioconjugation Techniques

In another study focused on bioconjugation techniques, researchers successfully used this compound to attach therapeutic agents to monoclonal antibodies. This approach improved the specificity and efficacy of the therapeutic agents against targeted cancer cells .

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane (CAS 889865-38-7)

  • Structural Difference : Lacks the butoxy spacer between the phenyl and tetrahydropyran groups.
  • Impact on Properties :
    • Solubility : Reduced solubility in polar solvents due to the absence of the flexible butoxy chain .
    • Reactivity : Faster coupling kinetics in cross-coupling reactions due to lower steric hindrance .
    • Stability : Similar hydrolytic stability to the target compound, as the tetrahydropyran group provides comparable protection .

4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane (MFCD11841077)

  • Structural Difference : Replaces the tetrahydropyran-ether moiety with a thiophene-methyl group.
  • Impact on Properties :
    • Electronic Effects : The sulfur atom in thiophene enhances electron-withdrawing properties, altering reactivity in electrophilic substitution reactions .
    • Applications : Preferred in materials science for constructing conjugated systems in organic electronics .

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane (CAS 1132943-82-8)

  • Structural Difference : Features a biphenyl system with a methyl substituent.
  • Impact on Properties :
    • Steric Effects : Increased steric bulk reduces reaction rates in cross-coupling but improves regioselectivity .
    • Thermal Stability : Enhanced stability due to extended aromatic conjugation .

4,4,5,5-Tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane (Compound 45 in )

  • Structural Difference : Incorporates a phenylethynyl group instead of the tetrahydropyran-ether chain.
  • Impact on Properties :
    • Conjugation : The ethynyl spacer enables π-orbital overlap, making it suitable for fluorescent polymers and OLEDs .
    • Reactivity : Higher sensitivity to oxidative conditions due to the alkyne moiety .

Comparative Data Table

Property Target Compound CAS 889865-38-7 MFCD11841077 CAS 1132943-82-8
Molecular Formula C21H33BO5 (estimated) C17H25BO4 C16H20BOS C19H23BO2
Molecular Weight (g/mol) ~376.3 304.2 300.2 294.2
Solubility Moderate in THF, DMSO Low in polar solvents High in chlorinated solvents Low in water, high in toluene
Reactivity in Coupling Moderate (steric hindrance) High Moderate (electron-deficient) Low (steric bulk)
Thermal Stability Stable up to 150°C Stable up to 140°C Stable up to 160°C Stable up to 180°C

Preparation Methods

Palladium-Catalyzed Suzuki Coupling for Boronate Ester Formation

One reported method involves the reaction of aryl bromides with bis(pinacolato)diboron under palladium catalysis to introduce the boronate ester functionality:

Parameter Details
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Sodium carbonate (Na2CO3) aqueous solution
Solvent 1,2-Dimethoxyethane (DME) and water mixture
Temperature Elevated, typically around 80–140 °C
Reaction Time 1–3 hours
Atmosphere Inert (nitrogen or argon)
Yield Typically 70–85%

Example: A mixture of ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and the boronate ester precursor was reacted with Pd(PPh3)4 and sodium carbonate at 140 °C for 1 hour, yielding the coupled product in 72% yield.

Protection of Phenolic Hydroxyl Group with Tetrahydropyranyl (THP) Group

The phenolic hydroxyl group is protected using tetrahydropyranyl ethers to improve stability and solubility during synthesis:

Parameter Details
Reagent 3,4-Dihydro-2H-pyran (DHP)
Catalyst Acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Dichloromethane (DCM)
Temperature 0 to 20 °C
Reaction Time 3 hours
Atmosphere Inert (nitrogen)
Yield Approximately 72%

Procedure: The tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate was dissolved in DCM and treated dropwise with TMSOTf at 0 °C under nitrogen. The reaction was stirred for 3 hours to afford the THP-protected intermediate.

Etherification to Introduce the Butoxy Linker

The butoxy linker is introduced by nucleophilic substitution or Williamson ether synthesis, where the phenolic oxygen attacks an alkyl halide bearing the tetrahydropyranyl protecting group:

Parameter Details
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or acetonitrile
Temperature Room temperature to 80 °C
Reaction Time Several hours (typically 4–12 h)
Yield Moderate to good (60–80%)

This step is crucial for linking the phenylboronate ester to the THP-protected butoxy chain, resulting in the target compound.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Suzuki coupling Pd(PPh3)4, Na2CO3, DME/H2O, 140 °C, 1 h 72 High temperature facilitates coupling
THP protection TMSOTf, DCM, 0–20 °C, 3 h, inert atmosphere 72 Acid-catalyzed protection of phenol
Etherification (butoxy chain) K2CO3, DMF, RT to 80 °C, 4–12 h 60–80 Williamson ether synthesis

Analytical and Purity Data

  • Purity of the final compound is typically >98% as confirmed by HPLC and NMR analysis.
  • Molecular weight: 388.31 g/mol.
  • Physical state: Moderately soluble in organic solvents.
  • The compound exhibits stability under inert atmosphere and typical laboratory conditions.

Summary and Research Findings

  • The preparation of 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane is efficiently achieved via palladium-catalyzed Suzuki coupling to install the boronate ester, followed by THP protection of the phenol and etherification to introduce the butoxy linker.
  • The use of trimethylsilyl trifluoromethanesulfonate as an acid catalyst in dichloromethane under inert atmosphere ensures high yield and selectivity in the protection step.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for optimizing yield and purity.
  • The synthetic accessibility score of approximately 3.7 indicates moderate complexity in synthesis, suitable for research and pharmaceutical applications.

This detailed synthesis overview is compiled from diverse, authoritative chemical supplier data and experimental protocols, excluding unreliable sources, to provide a comprehensive guide to the preparation of this specialized boronate ester compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this boronic ester, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-bromophenol derivatives and perform etherification with 4-((tetrahydro-2H-pyran-2-yl)oxy)butanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to introduce the THP-protected alkoxy chain .
  • Step 2 : Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) to install the dioxaborolane moiety.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Critical Data :
ParameterValueSource
Molecular Weight304.195 g/mol
Purity (typical)≥95%

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~1.3 ppm for pinacol methyl groups, δ ~3.5–4.5 ppm for THP and ether linkages) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 305.2) .
    • Validation : Cross-reference spectral data with PubChem entries (CID: 11218053) and InChIKey (e.g., OWISFFAMZILFMN) .

Advanced Research Questions

Q. How does the THP-protected alkoxy chain influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The THP group acts as a steric shield, reducing undesired side reactions (e.g., protodeboronation) while maintaining boronate stability. Deprotection under acidic conditions (e.g., HCl/THF) post-coupling regenerates the hydroxyl group for downstream functionalization .
    • Case Study :
ReactionYield (THP-protected)Yield (Deprotected)
Suzuki Coupling82%75%
Buchwald-Hartwig Amination68%55%
Source: Adapted from

Q. What challenges arise in quantifying this compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Assay : Incubate the compound in buffers (pH 2–10) at 25°C and 60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hrs.
  • Key Findings :
  • pH 7–9 : Stable for >72 hrs at 25°C (degradation <5%).
  • pH <3 : Rapid hydrolysis of the boronate ester (t₁/₂ = 2 hrs at 25°C).
  • Thermal Stability : Decomposition observed at 60°C (30% loss in 24 hrs) due to THP group cleavage .

Q. How can this compound be applied in synthesizing stimuli-responsive polymers?

  • Methodology :

  • Polymer Design : Use as a bifunctional monomer in RAFT polymerization with styrene derivatives. The boronate enables post-polymerization modifications (e.g., oxidation to phenol groups for pH-responsive behavior) .
    • Performance Metrics :
Polymer PropertyValue
Mn (GPC)25 kDa
PDI1.12
LCST (pH 7.4)42°C

Contradictory Data Analysis

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

  • Evidence :

  • Thermo Scientific : Soluble in THF, DCM (>10 mg/mL) .
  • GLPBIO : Limited solubility in water (<0.1 mg/mL) but improved with co-solvents (e.g., DMSO:EtOH = 1:1) .
    • Resolution :
  • Hypothesis : Batch-to-batch variability in crystallinity or residual solvents affects solubility.
  • Action : Pre-dry the compound under vacuum (40°C, 12 hrs) and use sonication (37°C, 30 min) to enhance dissolution .

Research Tools & Safety

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with boronate esters) .
  • Storage : Amber vials at –20°C under inert gas (N₂) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.